molecular formula C21H18ClN3OS B2976356 (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-48-7

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2976356
CAS No.: 477187-48-7
M. Wt: 395.91
InChI Key: BNVGXJBBGUYHJP-FOWTUZBSSA-N
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Description

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles. This compound is characterized by the presence of a thiazole ring, a chloro-substituted phenyl group, and an ethoxy-substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction with an appropriate amine.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the ethoxy-substituted phenyl group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

(E)-3-(3-chloro-4-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-3-26-18-8-5-15(6-9-18)20-13-27-21(25-20)16(11-23)12-24-17-7-4-14(2)19(22)10-17/h4-10,12-13,24H,3H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVGXJBBGUYHJP-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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